molecular formula C18H13BrN8O3 B11700429 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11700429
M. Wt: 469.3 g/mol
InChI Key: QTDQROIIFPHORG-ZVBGSRNCSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the hydrazide group. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves interactions with various molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Properties

Molecular Formula

C18H13BrN8O3

Molecular Weight

469.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13BrN8O3/c19-12-6-7-13(28)11(8-12)9-21-23-18(29)14-15(10-4-2-1-3-5-10)27(26-22-14)17-16(20)24-30-25-17/h1-9,28H,(H2,20,24)(H,23,29)/b21-9+

InChI Key

QTDQROIIFPHORG-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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